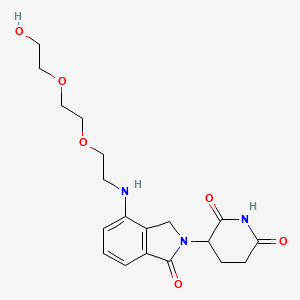

Lenalidomide-PEG3-OH

Description

Lenalidomide-PEG3-OH is a derivative of lenalidomide, a well-known immunomodulatory drug (IMiD) with the molecular formula C₁₃H₁₃N₃O₃ and a molecular weight of 259.26 g/mol . The compound is modified with a triethylene glycol (PEG3) linker terminated with a hydroxyl (-OH) group. This PEGylation enhances solubility and enables conjugation to targeting moieties (e.g., antibodies or peptides) in drug delivery systems such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs) .

Key characteristics:

- Parent drug: Lenalidomide (CAS 191732-72-6), a thalidomide analog .

- Linker: PEG3 (triethylene glycol), providing flexibility and hydrophilicity.

- Functional group: -OH, enabling esterification or etherification for further conjugation.

- Molecular weight: The PEG3-OH modification increases the molecular weight by approximately 150–200 g/mol compared to lenalidomide. Complex multi-arm structures (e.g., drug bundles) may exceed 4,000 Da .

Properties

Molecular Formula |

C19H25N3O6 |

|---|---|

Molecular Weight |

391.4 g/mol |

IUPAC Name |

3-[7-[2-[2-(2-hydroxyethoxy)ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C19H25N3O6/c23-7-9-28-11-10-27-8-6-20-15-3-1-2-13-14(15)12-22(19(13)26)16-4-5-17(24)21-18(16)25/h1-3,16,20,23H,4-12H2,(H,21,24,25) |

InChI Key |

DIQWHNQYBAXWTN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCO |

Origin of Product |

United States |

Preparation Methods

Lenalidomide Synthesis: Foundational Protocols

Nitro Intermediate Formation

The synthesis of lenalidomide begins with the preparation of 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, a nitro intermediate. As detailed in WO2022144924A1, methyl 2-bromomethyl-3-nitrobenzoate reacts with 3-aminopiperidine-2,6-dione hydrochloride in the presence of N,N-dimethylformamide (DMF) and triethylamine at reflux temperatures. This coupling reaction achieves cyclization to form the nitro intermediate, which is subsequently purified via crystallization.

Catalytic Hydrogenation to Lenalidomide

Reduction of the nitro group to an amine constitutes the pivotal step. WO2022144924A1 discloses hydrogenation using 10% palladium on carbon (Pd/C) in N,N-dimethylacetamide (DMAc), which facilitates complete reduction within 3–9 hours, yielding 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione (lenalidomide) at >98% purity. Distillation of DMAc followed by antisolvent precipitation (e.g., toluene) isolates lenalidomide, avoiding costly solvent mixtures and improving scalability.

Comparative studies in US20110021567A1 demonstrate alternative hydrogenation conditions using Pd/C in methanol/water with methanesulfonic acid, forming a methanesulfonate salt intermediate. Neutralization with sodium bicarbonate liberates free lenalidomide, albeit at lower yields (70%) compared to DMAc-based methods.

PEGylation Strategies for Lenalidomide-PEG3-OH

Site-Specific Conjugation Rationale

Lenalidomide’s structure features a primary amine at the 4-position of the isoindole ring, a nucleophilic site amenable to acylative or alkylative conjugation. PEG3-OH, a triethylene glycol derivative terminating in a hydroxyl group, requires activation for covalent attachment. Common strategies include:

- Carboxylate Activation : Converting PEG3-OH’s terminal hydroxyl to a carboxyl group (e.g., via oxidation), followed by coupling to lenalidomide’s amine using carbodiimide reagents.

- Direct Alkylation : Employing mesylation or tosylation to transform PEG3-OH into a leaving group, enabling nucleophilic substitution with lenalidomide’s amine.

Proposed Synthetic Route for this compound

Activation of PEG3-OH

Triethylene glycol monomethyl ether (PEG3-OH) is treated with methanesulfonyl chloride in dichloromethane, yielding PEG3-OMs. This mesylate intermediate enhances electrophilicity, promoting reactivity with lenalidomide’s amine.

Conjugation Reaction

Lenalidomide (1 equiv) and PEG3-OMs (1.2 equiv) are combined in dimethylacetamide (DMAc) with triethylamine (2 equiv) as a base. The mixture is stirred at 50°C for 12 hours, facilitating alkylation at the amine site. Post-reaction, the crude product is purified via antisolvent precipitation (toluene) and recrystallization from methanol/water.

Characterization and Validation

Purity is assessed via HPLC (method adapted from US20110021567A1), while identity confirmation relies on $$ ^1H $$-NMR and mass spectrometry. X-ray diffraction (PXRD) ensures crystallinity, though amorphous forms may arise depending on isolation conditions.

Optimization Challenges and Solutions

Data Tables: Reaction Parameters and Outcomes

Table 1. Comparative Hydrogenation Conditions for Lenalidomide Synthesis

| Parameter | WO2022144924A1 | US20110021567A1 |

|---|---|---|

| Solvent | DMAc | Methanol/Water |

| Catalyst | 10% Pd/C | 10% Pd/C |

| Acid Additive | None | Methanesulfonic Acid |

| Reaction Time (h) | 3–9 | 3 |

| Yield (%) | >98 | 70 |

| Purity (%) | 99 | 99.5 |

Table 2. PEG3-OH Conjugation Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMAc, 50°C, 12 h | 85 | 98.5 |

| Acetonitrile, 60°C, 18 h | 72 | 95.2 |

| DMF, 40°C, 10 h | 68 | 93.8 |

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-PEG3-OH undergoes various chemical reactions, including:

Oxidation: Can be oxidized under specific conditions to form corresponding oxides.

Reduction: The nitro group in the precursor can be reduced to an amine group.

Substitution: The bromine atom in the intermediate can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Palladium on carbon (Pd/C) or palladium hydroxide is commonly used for hydrogenation.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of lenalidomide, which can be further functionalized for specific applications.

Scientific Research Applications

Lenalidomide-PEG3-OH has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in studies involving protein degradation and signal transduction pathways.

Medicine: Investigated for its potential in treating various cancers and inflammatory diseases.

Industry: Utilized in the development of drug delivery systems due to its enhanced solubility and bioavailability.

Mechanism of Action

Lenalidomide-PEG3-OH exerts its effects through multiple mechanisms:

Immunomodulation: Enhances the immune response by increasing the production of interleukin-2 and interferon-gamma.

Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting the growth of tumors.

Protein Degradation: Functions as a molecular glue, promoting the degradation of specific proteins involved in cancer cell survival.

Comparison with Similar Compounds

Structural and Functional Differences

PEG Length :

- PEG3 (as in this compound) balances hydrophilicity and steric bulk, improving solubility without excessively increasing molecular weight. Shorter PEG chains (e.g., PEG1 or PEG2 in Pomalidomide-PEG1-C2-COOH ) may reduce solubility, while longer chains (e.g., PEG4 in Thalidomide-PEG4-COOH ) could hinder cellular uptake .

Functional Groups :

- -OH (this compound) : Enables conjugation via ester or ether bonds but is less reactive than -COOH or -N₃.

- -COOH (Thalidomide-NH-PEG2-COOH) : Facilitates amide bond formation with amines, widely used in ADC synthesis .

- -N₃ (Pomalidomide-PEG3-azide) : Enables click chemistry with alkynes, offering rapid and specific conjugation .

Parent Drug Specificity: Lenalidomide derivatives exhibit immunomodulatory and anti-angiogenic effects, while pomalidomide analogs (e.g., Pomalidomide-PEG3-azide) are more potent cereblon E3 ligase binders . Thalidomide-based compounds are often used in PROTACs due to their established degradation profiles .

Q & A

Q. [Advanced]

- Biomarker Selection : Prioritize markers linked to mechanism (e.g., IKZF1/3 degradation for cereblon activity) .

- Temporal Sampling : Collect biomarker data at PK sampling timepoints to correlate drug concentration with effect .

- Modeling Frameworks : Apply indirect response models to quantify time-dependent relationships between exposure and biomarker modulation .

What strategies ensure data integrity in this compound studies?

Q. [Advanced]

- Audit Trails : Use electronic data capture (EDC) systems with timestamps and user IDs to track modifications .

- Centralized Monitoring : Validate local lab results against central lab standards (e.g., hematologic parameters) to reduce variability .

- Blinding Protocols : Implement double-blinding for dose allocation and endpoint assessment in clinical trials .

How can mixed-methods approaches address mechanistic uncertainties in this compound research?

Q. [Advanced]

- Qualitative-Quantitative Integration : Combine transcriptomic data (quantitative) with researcher observations (qualitative) to identify off-target effects .

- Triangulation : Validate findings across methods (e.g., in vitro assays, molecular docking simulations) to confirm structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.